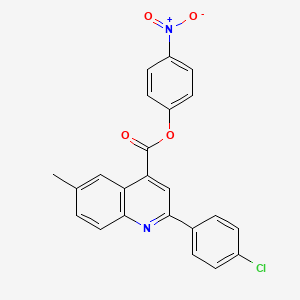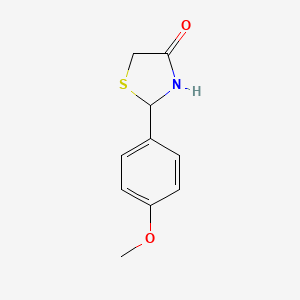
1-Phenyl-5-sulfanylideneimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-sulfanylideneimidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a sulfanylidene group at position 5 of the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-sulfanylideneimidazolidin-2-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired imidazolidinone compound . The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring efficient purification processes, and maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-sulfanylideneimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Phenyl-5-sulfanylideneimidazolidin-2-one has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-sulfanylideneimidazolidin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-sulfanylideneimidazolidin-4-one
- 5-Ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
1-Phenyl-5-sulfanylideneimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group at position 5, as opposed to other positions, significantly influences its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C9H8N2OS/c12-9-10-6-8(13)11(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) |
InChI Key |
VXVZIYLGHPAMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B15150473.png)
![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)

![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)


![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
![4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)
![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)

![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
